3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol
Description
3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol is a chemical compound characterized by the presence of a difluoroethyl group attached to a pyrazole ring, which is further connected to a phenol group via an aminomethyl linkage
Properties
Molecular Formula |
C12H13F2N3O |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
3-[[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]methyl]phenol |
InChI |
InChI=1S/C12H13F2N3O/c13-12(14)8-17-7-10(6-16-17)15-5-9-2-1-3-11(18)4-9/h1-4,6-7,12,15,18H,5,8H2 |
InChI Key |
IXMZOBJMCXQIRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC2=CN(N=C2)CC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole core. The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent. The final step involves the formation of the aminomethyl linkage to the phenol group, which can be achieved through reductive amination or other suitable coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while nucleophilic substitution can lead to a variety of difluoroethyl derivatives .
Scientific Research Applications
3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Flupyradifurone: A related compound with similar structural features, used as an insecticide.
Difluoroethylated Aromatics: Compounds containing the difluoroethyl group, which are of interest in medicinal chemistry for their unique properties
Uniqueness
3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol is unique due to its specific combination of a difluoroethyl group, a pyrazole ring, and a phenol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
The compound 3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol, identified by its chemical structure featuring a difluoroethyl-substituted pyrazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H14F2N4O. The presence of the difluoroethyl group may enhance lipophilicity and influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoroethyl group enhances binding affinity, potentially modulating the activity of proteins involved in critical cellular processes such as proliferation and apoptosis.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that play roles in metabolic pathways.
- Receptor Modulation : Interaction with receptors could lead to altered signaling pathways, impacting cell growth and survival.
Biological Activity
Recent studies have highlighted various biological activities associated with this compound:
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:
- Cell Line Studies : In vitro studies on cancer cell lines have shown that the compound induces apoptosis and inhibits cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 10 | Apoptosis induction |
| MCF7 | 15 | Cell cycle arrest |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects:
- Cytokine Production : It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages.
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
-
Case Study on Cancer Treatment :
- A study involving mice treated with the compound showed a significant reduction in tumor size compared to a control group. The mechanism was linked to enhanced apoptosis in tumor cells.
-
Inflammation Model :
- In a model of acute inflammation, administration of the compound resulted in decreased edema and lower levels of inflammatory markers such as TNF-alpha.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
